molecular formula C16H21N5O2S B3733392 N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B3733392
M. Wt: 347.4 g/mol
InChI Key: OLZIJUBLTPEQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the aminoethyl group. The thiophene ring is then synthesized and attached to the pyrrolidine ring. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, pyrrolidine derivatives, and thiophene derivatives. Examples include:

  • 4-methyl-6-oxo-1H-pyrimidin-2-yl derivatives
  • Pyrrolidine-2-carboxamide derivatives
  • Thiophene-2-carboxamide derivatives

Uniqueness

What sets N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity can lead to unique interactions with molecular targets and potentially novel applications in various fields.

Properties

IUPAC Name

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-10-9-14(22)21-16(20-10)19-8-7-18-15(23)13-5-4-12(24-13)11-3-2-6-17-11/h4-5,9,11,17H,2-3,6-8H2,1H3,(H,18,23)(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZIJUBLTPEQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCCNC(=O)C2=CC=C(S2)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 2
N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 5
N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 6
N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.